molecular formula C8H8F3N3O B1530018 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide CAS No. 1805762-08-6

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide

Cat. No.: B1530018
CAS No.: 1805762-08-6
M. Wt: 219.16 g/mol
InChI Key: NHFHKFJSWHANIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-(trifluoromethyl)pyridine-3-carboxylic acid.

    Formation of Acetohydrazide: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Hydrazide Formation: The acid chloride is reacted with hydrazine hydrate (N₂H₄·H₂O) to form the acetohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to enhance the biological activity and stability of drug molecules.

    Agrochemicals: It is explored for use in the development of new pesticides and herbicides due to its potential biological activity.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties, such as enhanced thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
  • 2-(Trifluoromethyl)pyridine-3-amine

Uniqueness

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide is unique due to the presence of both the trifluoromethyl group and the acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the acetohydrazide moiety provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)6-2-1-5(4-13-6)3-7(15)14-12/h1-2,4H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFHKFJSWHANIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Reactant of Route 4
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.